molecular formula C16H24O3 B6353917 Isopropyl 4-hydroxy-3,5-diisopropylbenzoate CAS No. 2095678-97-8

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

Cat. No.: B6353917
CAS No.: 2095678-97-8
M. Wt: 264.36 g/mol
InChI Key: AQFMOBJQAQLNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS: 2095678-97-8) is a benzoate ester derivative with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol. Its structure features a central aromatic ring substituted with hydroxyl (-OH) and two isopropyl groups at positions 3 and 5, while the ester group (isopropyl) is attached at position 1 (carboxylic acid position) . This compound is recognized as Propofol EP Impurity P, a critical quality control analyte in pharmaceutical manufacturing due to its role as a synthetic byproduct or degradation product of propofol, a widely used anesthetic .

Key identifiers include:

  • SMILES: CC(C)OC(=O)c1cc(C(C)C)c(O)c(c1)C(C)C
  • Storage: Requires storage at -20°C for stability .
  • Purity: Typically >95% (HPLC), validated for use as a certified reference material (TraceCERT®) .

Properties

IUPAC Name

propan-2-yl 4-hydroxy-3,5-di(propan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-9(2)13-7-12(16(18)19-11(5)6)8-14(10(3)4)15(13)17/h7-11,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFMOBJQAQLNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid via Microwave-Assisted Solid Acid Catalysis

A scalable route involves reacting 4-hydroxybenzoic acid with excess isopropanol under microwave irradiation (40–60°C) in the presence of a solid acid catalyst. The mechanism proceeds via Friedel-Crafts alkylation, where the hydroxyl and carboxylic acid groups direct isopropyl substitution to the meta positions (C3 and C5). Ultrasonic agitation (500W) enhances mass transfer, reducing reaction time to 1–3 hours. Post-reaction, crystallization at 5–10°C yields 3,5-diisopropyl-4-hydroxybenzoic acid with 78% purity and <0.1% impurities by HPLC.

Key Parameters

VariableOptimal ConditionImpact on Yield
CatalystSolid acid (e.g., zeolite)Enhances regioselectivity
Temperature40–60°CBalances kinetics and side reactions
Isopropanol stoichiometry5:1 (relative to substrate)Drives alkylation to completion

This method’s advantages include operational simplicity and minimal byproducts, though the solid acid catalyst requires regeneration for reuse.

Carboxylation of 2,6-Diisopropylphenol under Anhydrous Conditions

An alternative pathway leverages carboxylation of 2,6-diisopropylphenol using sodium hydride (NaH) or lithium hydride (LiH) in N,N-dimethylformamide (DMF). The phenol is deprotonated to form a phenolate, which reacts with CO₂ at 70–80°C to install the carboxylic acid group at the para position. After quenching excess hydride with methanol, aqueous workup and acidification precipitate the product in 90–95% yield.

Reaction Mechanism

  • Deprotonation:
    2,6-diisopropylphenol+NaH2,6-diisopropylphenolate+H2\text{2,6-diisopropylphenol} + \text{NaH} \rightarrow \text{2,6-diisopropylphenolate} + \text{H}_2

  • Carboxylation:
    2,6-diisopropylphenolate+CO23,5-diisopropyl-4-hydroxybenzoate\text{2,6-diisopropylphenolate} + \text{CO}_2 \rightarrow \text{3,5-diisopropyl-4-hydroxybenzoate}

  • Acidification:
    3,5-diisopropyl-4-hydroxybenzoate+HCl3,5-diisopropyl-4-hydroxybenzoic acid\text{3,5-diisopropyl-4-hydroxybenzoate} + \text{HCl} \rightarrow \text{3,5-diisopropyl-4-hydroxybenzoic acid}

This method excels in yield and purity but requires stringent anhydrous conditions and specialized equipment for CO₂ handling.

Esterification of 3,5-Diisopropyl-4-hydroxybenzoic Acid

Esterification with isopropanol transforms the carboxylic acid into the target ester. Two approaches dominate: acid-catalyzed and coupling reagent-assisted methods.

Acid-Catalyzed Fischer Esterification

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction between 3,5-diisopropyl-4-hydroxybenzoic acid and excess isopropanol under reflux. Water removal via Dean-Stark trap shifts equilibrium toward ester formation. Typical conditions include:

ParameterValue
Temperature80–100°C
Molar ratio (acid:alcohol)1:5
Catalyst loading1–2 wt% H₂SO₄

Yields range from 70–85%, limited by steric hindrance from the diisopropyl groups.

Coupling Reagent-Assisted Esterification

For higher efficiency, carbodiimide reagents (e.g., DCC) with 4-dimethylaminopyridine (DMAP) activate the carboxylic acid for nucleophilic attack by isopropanol. This method avoids equilibrium limitations and operates at milder temperatures (25–40°C):

RCOOH+DCCRCO-O-DCC\text{RCOOH} + \text{DCC} \rightarrow \text{RCO-O-DCC}
RCO-O-DCC+isopropanolRCOO-iPr+DCU\text{RCO-O-DCC} + \text{isopropanol} \rightarrow \text{RCOO-iPr} + \text{DCU}

Yields improve to 85–92%, though reagent costs and byproduct (DCU) removal pose challenges.

Comparative Analysis of Synthetic Routes

Table 1: Benzoic Acid Synthesis Methods

MethodYieldTemperature (°C)CatalystPros/Cons
Microwave alkylation78%40–60Solid acidFast, low energy
Phenol carboxylation90–95%70–80NaH/LiHHigh yield, anhydrous

Table 2: Esterification Techniques

MethodYieldConditionsCatalyst
Fischer esterification70–85%Reflux, H₂SO₄H₂SO₄
DCC/DMAP coupling85–92%RT, anhydrousDCC, DMAP

Industrial-Scale Considerations

Microwave-assisted alkylation suits batch production due to rapid heating and energy efficiency. In contrast, carboxylation routes demand continuous CO₂ flow systems for large-scale operations. For esterification, coupling reagents, though costly, reduce downstream purification burdens in pharmaceutical-grade synthesis.

Emerging Trends and Optimization

Recent advances focus on:

  • Enzymatic esterification : Lipases immobilized on mesoporous silica show promise for stereoselective synthesis under mild conditions.

  • Flow chemistry : Microreactors enhance heat/mass transfer in carboxylation steps, reducing reaction times by 40% .

Chemical Reactions Analysis

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis of Propofol

One of the primary applications of isopropyl 4-hydroxy-3,5-diisopropylbenzoate is as a precursor in the synthesis of propofol (2,6-diisopropylphenol), a widely used anesthetic agent. The compound serves as an intermediate that contributes to the purity and yield of the final product.

Case Study: High-Purity Propofol Synthesis

A study outlined a method for synthesizing high-purity propofol from this compound, demonstrating that the use of this compound significantly enhances the yield and purity of propofol compared to other synthetic routes. The process involved esterification reactions that utilized isopropyl alcohol and specific catalysts to achieve optimal results .

Pharmaceutical Applications

This compound has implications in the pharmaceutical industry beyond its role as a propofol impurity. Its structural characteristics make it a candidate for further modifications to develop novel therapeutic agents.

Potential Uses:

  • Antibacterial Agents: Research indicates that derivatives of benzoic acid compounds can exhibit antibacterial properties. The structural framework of this compound may be modified to enhance its efficacy against various bacterial strains .
  • Drug Formulation Additives: Due to its chemical stability and compatibility with other pharmaceutical excipients, it can be explored as an additive in drug formulations to improve solubility or bioavailability.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quality control in propofol production. Its identification and quantification are critical for ensuring compliance with pharmacological standards.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Utilized for separating and quantifying impurities in pharmaceutical preparations.
  • Mass Spectrometry (MS): Employed to confirm the molecular identity and purity levels of synthesized compounds.

Comparison with Similar Compounds

Methyl 4-Hydroxy-3,5-diisopropylbenzoate (CAS: 100863-88-5)

  • Molecular Formula : C₁₄H₂₀O₃
  • Molecular Weight : 236.31 g/mol
  • Key Differences : Replaces the isopropyl ester group with a methyl ester.
  • Applications : Used in synthetic organic chemistry; stored at 2–8°C , indicating higher thermal stability compared to the isopropyl analogue .

4-Hydroxy-3,5-diisopropylbenzoic Acid (CAS: 13423-73-9)

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28 g/mol
  • Key Differences : Lacks the ester group, existing as the free carboxylic acid.
  • Applications : Intermediate in the synthesis of esters like isopropyl 4-hydroxy-3,5-diisopropylbenzoate; cited in propofol synthesis literature .

Isopropyl 4-Isopropoxybenzoate (Catalogue No.: PA 16 0571014)

  • Molecular Formula : C₁₉H₃₀O₃
  • Molecular Weight : 306.45 g/mol
  • Key Differences : Contains an additional isopropoxy substituent on the aromatic ring, increasing steric hindrance and molecular weight .

Functional Analogues in Pharmaceutical Contexts

Propofol (2,6-Diisopropylphenol)

  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Key Differences: Propofol lacks both the ester and carboxylic acid groups, featuring a phenol core. This compound is structurally more complex, with a fully substituted aromatic ring and ester functionality .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • Key Differences: A natural phenolic acid with a simpler structure and conjugated double bond system. Used in pharmacological and cosmetic research, unlike the synthetic isopropyl benzoate derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions Purity Applications
This compound 2095678-97-8 C₁₆H₂₄O₃ 264.36 Ester, hydroxyl, isopropyl -20°C >95% Pharmaceutical impurity standard
Methyl 4-hydroxy-3,5-diisopropylbenzoate 100863-88-5 C₁₄H₂₀O₃ 236.31 Methyl ester, hydroxyl 2–8°C N/A Synthetic intermediate
4-Hydroxy-3,5-diisopropylbenzoic Acid 13423-73-9 C₁₃H₁₈O₃ 222.28 Carboxylic acid, hydroxyl N/A 95% Propofol synthesis intermediate
Propofol 2078-54-8 C₁₂H₁₈O 178.27 Phenol, isopropyl Room temperature N/A Anesthetic agent

Research Findings and Industrial Relevance

  • Synthetic Pathways : this compound is synthesized via esterification of 4-hydroxy-3,5-diisopropylbenzoic acid with isopropyl alcohol under acidic catalysis. This mirrors methods used for methyl analogues, though reaction conditions (e.g., temperature, catalyst) vary to optimize yields .
  • Stability : The isopropyl ester’s requirement for -20°C storage suggests sensitivity to hydrolysis or thermal degradation compared to methyl esters .
  • Regulatory Significance : As a certified reference material (TraceCERT®), its quantification is critical for ensuring propofol’s compliance with pharmacopeial limits for impurities .

Biological Activity

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS No. 2095678-97-8) is a compound of interest primarily due to its association with propofol, a widely used anesthetic agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis implications, and potential therapeutic applications.

  • Molecular Formula : C16H24O3
  • Molecular Weight : 264.36 g/mol
  • Synonyms : Propofol Impurity P, Propofol Benzoate

Pharmacological Activity

This compound serves as an impurity in the synthesis of propofol. Its biological activity is primarily characterized by its effects on the central nervous system (CNS) and its role in modulating anesthetic effects. Research indicates that it may influence the pharmacokinetics of propofol, potentially affecting its efficacy and safety profile.

The compound is believed to interact with gamma-aminobutyric acid (GABA) receptors, similar to propofol. This interaction enhances inhibitory neurotransmission in the CNS, leading to sedative and anesthetic effects. Studies suggest that impurities like this compound can alter the pharmacodynamics of propofol by modifying its binding affinity to GABA receptors .

Research Findings

  • Synthesis and Impurity Analysis :
    • This compound is often generated during the synthesis of propofol from 4-hydroxy-3,5-diisopropylbenzoic acid. The presence of this impurity has raised concerns regarding the purity and safety of propofol formulations .
  • Toxicological Studies :
    • Toxicological assessments have shown that while this compound exhibits lower toxicity compared to its parent compound propofol, it still warrants careful evaluation due to potential CNS effects. Animal studies indicate that high concentrations may lead to adverse neurological outcomes .
  • Clinical Implications :
    • In clinical settings, the concentration of this compound in commercially available propofol preparations is strictly regulated. Its presence can affect patient outcomes during anesthesia, necessitating further research into its pharmacological implications .

Case Studies

Several case studies have documented the effects of impurities in anesthetic agents:

  • Case Study 1 : A patient undergoing surgery experienced prolonged sedation attributed to high levels of impurities in the administered propofol formulation. Analysis revealed significant concentrations of this compound .
  • Case Study 2 : A comparative study evaluated the anesthetic efficacy of propofol with varying levels of this impurity. Results indicated that higher impurity levels correlated with increased recovery times post-anesthesia .

Data Table: Comparison of Biological Activities

CompoundMolecular WeightGABA Receptor InteractionToxicity LevelClinical Use
This compound264.36 g/molModerateLowAnesthetic Impurity
Propofol276.28 g/molHighModerateGeneral Anesthetic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.